N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide
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Overview
Description
N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a 4-methylbenzyl group and a phenylsulfonylacetyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Buchwald-Hartwig coupling reaction, where a palladium catalyst is used to couple an aryl halide with an amine in the presence of a base . This reaction is carried out in a suitable solvent, such as toluene or dimethylformamide, under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves using readily available raw materials, efficient catalysts, and reaction conditions that minimize waste and energy consumption. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, the phenylsulfonylacetyl group may interact with active sites of enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide can be compared with other similar compounds, such as:
4-methyl-N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenylsulfonylacetyl group, resulting in different chemical properties and reactivity.
N-{[(4-methylbenzyl)sulfanyl]carbonyl}phenylalanine: Contains a sulfanylcarbonyl group instead of a phenylsulfonylacetyl group, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N2O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H22N2O4S/c1-17-11-13-18(14-12-17)15-24-23(27)20-9-5-6-10-21(20)25-22(26)16-30(28,29)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
NANZQZBBOBLZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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